1-(4-amino-1,2,5-oxadiazol-3-yl)-N'-[(E)-(2-hydroxy-5-nitrophenyl)methylidene]-5-methyl-1H-1,2,3-triazole-4-carbohydrazide
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Overview
Description
1-(4-amino-1,2,5-oxadiazol-3-yl)-N’-[(E)-(2-hydroxy-5-nitrophenyl)methylidene]-5-methyl-1H-1,2,3-triazole-4-carbohydrazide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural features and potential applications. This compound contains multiple functional groups, including an oxadiazole ring, a triazole ring, and a nitrophenyl group, which contribute to its diverse chemical reactivity and potential utility in various applications.
Preparation Methods
The synthesis of 1-(4-amino-1,2,5-oxadiazol-3-yl)-N’-[(E)-(2-hydroxy-5-nitrophenyl)methylidene]-5-methyl-1H-1,2,3-triazole-4-carbohydrazide typically involves multiple steps, starting from readily available precursors. The synthetic route may include the formation of the oxadiazole ring through nitration, oxidation, and coupling reactions . The triazole ring can be introduced via cyclization reactions involving hydrazides and azides . Industrial production methods would likely optimize these steps for higher yields and purity, potentially involving continuous flow processes and advanced purification techniques .
Chemical Reactions Analysis
1-(4-amino-1,2,5-oxadiazol-3-yl)-N’-[(E)-(2-hydroxy-5-nitrophenyl)methylidene]-5-methyl-1H-1,2,3-triazole-4-carbohydrazide undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be further oxidized under strong oxidizing conditions.
Substitution: The amino group on the oxadiazole ring can participate in nucleophilic substitution reactions. Common reagents and conditions for these reactions include nitric acid for nitration, hydrogen peroxide for oxidation, and palladium catalysts for reduction. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-(4-amino-1,2,5-oxadiazol-3-yl)-N’-[(E)-(2-hydroxy-5-nitrophenyl)methylidene]-5-methyl-1H-1,2,3-triazole-4-carbohydrazide has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-(4-amino-1,2,5-oxadiazol-3-yl)-N’-[(E)-(2-hydroxy-5-nitrophenyl)methylidene]-5-methyl-1H-1,2,3-triazole-4-carbohydrazide involves its interaction with molecular targets through its functional groups. The oxadiazole and triazole rings can participate in hydrogen bonding and π-π interactions, while the nitrophenyl group can undergo redox reactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar compounds to 1-(4-amino-1,2,5-oxadiazol-3-yl)-N’-[(E)-(2-hydroxy-5-nitrophenyl)methylidene]-5-methyl-1H-1,2,3-triazole-4-carbohydrazide include:
- 3-(4-amino-1,2,5-oxadiazol-3-yl)-4-(4-nitro-1,2,5-oxadiazol-3-yl)-1,2,5-oxadiazole
- 3-nitroamino-4-(5-amino-1,3,4-oxadiazol-2-yl)furazan These compounds share similar structural motifs but differ in their specific functional groups and overall reactivity. The uniqueness of 1-(4-amino-1,2,5-oxadiazol-3-yl)-N’-[(E)-(2-hydroxy-5-nitrophenyl)methylidene]-5-methyl-1H-1,2,3-triazole-4-carbohydrazide lies in its combination of oxadiazole, triazole, and nitrophenyl groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C13H11N9O5 |
---|---|
Molecular Weight |
373.28 g/mol |
IUPAC Name |
1-(4-amino-1,2,5-oxadiazol-3-yl)-N-[(E)-(2-hydroxy-5-nitrophenyl)methylideneamino]-5-methyltriazole-4-carboxamide |
InChI |
InChI=1S/C13H11N9O5/c1-6-10(16-20-21(6)12-11(14)18-27-19-12)13(24)17-15-5-7-4-8(22(25)26)2-3-9(7)23/h2-5,23H,1H3,(H2,14,18)(H,17,24)/b15-5+ |
InChI Key |
AFBZYOCVJAIHPP-PJQLUOCWSA-N |
Isomeric SMILES |
CC1=C(N=NN1C2=NON=C2N)C(=O)N/N=C/C3=C(C=CC(=C3)[N+](=O)[O-])O |
Canonical SMILES |
CC1=C(N=NN1C2=NON=C2N)C(=O)NN=CC3=C(C=CC(=C3)[N+](=O)[O-])O |
Origin of Product |
United States |
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